KLS-13019

Chemotherapy-Induced Peripheral Neuropathy Mechanical Allodynia Pain Reversal

Researchers seeking to reverse-not merely prevent-established neuropathic pain face a critical gap: CBD fails to reverse existing chemotherapy-induced mechanical allodynia in vivo. KLS-13019 (CAS 1801243-39-9) is the only structural CBD analogue demonstrated to dose-dependently reverse established CIPN in both mouse and rat paclitaxel models. • Selective GPR55 antagonist: anti-inflammatory actions fully dependent on GPR55 (validated by siRNA knockdown). • 50-fold more potent than CBD as a neuroprotectant; >400-fold safer; rationally designed for oral bioavailability. • No opioid receptor binding; attenuates morphine reinforcement-key for non-opioid analgesic development. Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
CAS No. 1801243-39-9
Cat. No. B608358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLS-13019
CAS1801243-39-9
SynonymsKLS-13019;  KLS 13019;  KLS13019.
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O
InChIInChI=1S/C22H29NO3/c1-13(2)18-6-5-14(3)7-19(18)22-20(25)9-16(10-21(22)26)8-17-11-23(12-17)15(4)24/h7,9-10,17-19,25-26H,1,5-6,8,11-12H2,2-4H3/t18-,19+/m0/s1
InChIKeyVWVIOABMCXYUAS-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KLS-13019: GPR55-Selective CBD Analog


KLS-13019 (CAS 1801243-39-9) is a synthetic, patented structural analogue of cannabidiol (CBD) developed by Kannalife Sciences/Neuropathix to overcome the pharmacokinetic and efficacy limitations of its parent phytocannabinoid [1]. It is a potent, orally active antagonist of the GPR55 receptor and modulates the mitochondrial sodium-calcium exchanger (mNCX), conferring both neuroprotective and anti-inflammatory properties [2]. This compound is under preclinical investigation as a non-opioid therapeutic candidate primarily for chemotherapy-induced peripheral neuropathy (CIPN) [3].

Target pathway
GPR55 antagonist with selectivity over CBD polypharmacology
Administration route
Orally active tool for in vivo CIPN reversal studies
Research model
Neuroprotection and anti-inflammatory assay context, GPR55-dependent

Why CBD Cannot Substitute KLS-13019


Despite their structural kinship, CBD cannot serve as a functional substitute for KLS-13019 in models of established neuropathic pain or applications requiring high oral bioavailability. While both compounds prevent the development of CIPN, CBD fails to reverse established mechanical allodynia in vivo, a critical therapeutic distinction [1]. Mechanistically, KLS-13019 acts as a potent GPR55 antagonist with high selectivity, whereas CBD exhibits weak GPR55 affinity alongside extensive polypharmacology [2]. Furthermore, KLS-13019 was rationally designed to address CBD's poor solubility and marginal oral bioavailability, resulting in an in vitro permeability profile and in vivo oral efficacy that CBD lacks [3]. Substituting CBD for KLS-13019 in a procurement or experimental context compromises the ability to study reversal pharmacology, GPR55-dependent anti-inflammatory mechanisms, and the pharmacodynamics of an orally bioavailable, non-opioid pain therapeutic.

KLS-13019
Reported reversal of established CIPN allodynia; GPR55-dependent anti-inflammation
CBD
May not reverse established mechanical allodynia; weak GPR55 affinity
Oral bioavailability profile supports in vivo reversal after oral dosing
Marginal oral bioavailability; pharmacokinetics may limit oral endpoint response
Lower intrinsic cytotoxicity in neuronal culture models
Cytotoxicity profile may differ; higher cytotoxicity at comparable concentrations

KLS-13019 vs. CBD: Quantitative Evidence


Reversal of Established CIPN

In a mouse model of established paclitaxel-induced CIPN, KLS-13019 uniquely reversed mechanical allodynia, an effect CBD failed to achieve [1].

Reversal of established CIPN
Head-to-head
KLS-13019: significant reversal of mechanical allodynia (p<0.05 vs. vehicle)
CBD: no significant reversal observed
Supports reversal-of-established-pain endpoint interpretation
Mouse paclitaxel CIPN model; von Frey assessment
Chemotherapy-Induced Peripheral Neuropathy Mechanical Allodynia Pain Reversal

Neuroprotection Potency vs. CBD

In a direct in vitro comparison using a rat hippocampal culture model of ethanol and ammonium acetate toxicity, KLS-13019 was significantly more potent than CBD in preventing neuronal death [1].

Neuroprotection potency vs. CBD
Head-to-head
31-foldgreater potency (EC50)
Neuroprotection model-response context, relative to CBD
Rat hippocampal culture, ethanol/ammonium acetate toxicity
Neuroprotection Oxidative Stress Hepatic Encephalopathy

Oral Bioavailability and Reversal Efficacy

KLS-13019 demonstrates potent oral efficacy in a rat model of CIPN, a property consistent with its rationally designed improved drug-likeness over CBD [1].

Oral bioavailability & reversal
Head-to-head
Complete reversal of allodynia at highest oral dose; consistent with designed drug-like profile
Supports oral exposure-model validation for CIPN
Rat CIPN model, acute and chronic oral dosing
Oral Bioavailability CIPN In Vivo Efficacy

Reduced Cytotoxicity vs. CBD

A direct comparison of intrinsic compound toxicity in rat hippocampal cultures revealed that KLS-13019 is significantly less cytotoxic than CBD [1].

Reduced cytotoxicity vs. CBD
Head-to-head
5-foldless toxic (higher TC50)
Lower cytotoxicity in specific neuronal model context
Rat hippocampal cultures, compound alone
Cytotoxicity Safety Profile Neuronal Cultures

GPR55-Specific Anti-Inflammation

Using siRNA knockdown of GPR55 in dorsal root ganglion (DRG) cultures, the anti-inflammatory actions of KLS-13019 were shown to be entirely dependent on GPR55, unlike CBD which exhibits low efficacy and poor GPR55-dependence [1].

GPR55-specific anti-inflammation
Head-to-head
KLS-13019: complete reversal of inflammatory markers, abolished by GPR55 siRNA
CBD: ~25% reversal, poorly attenuated by GPR55 siRNA
Supports GPR55-pathway-specific anti-inflammatory interpretation
DRG cultures, paclitaxel challenge, siRNA knockdown
GPR55 Anti-Inflammatory Mechanism of Action

Opioid Receptor Selectivity and Reinforcement

In contrast to many analgesics, KLS-13019 was completely devoid of binding or functional activity at human μ-, δ-, and κ-opioid receptors [1]. Furthermore, unlike CBD, KLS-13019 attenuated the reinforcing effects of morphine in a mouse model [2].

Opioid receptor selectivity
Head-to-head
KLS-13019: no μ/δ/κ binding; reduced morphine reinforcement
CBD: did not reduce morphine reinforcement
Non-opioid probe for pain pathway research; opioid reinforcement attenuation context
Human opioid receptor assays; mouse self-administration model
Opioid Receptor Selectivity Reinforcement Behavior

KLS-13019 Application Scenarios


Modeling Reversal of Established CIPN

Procure KLS-13019 for in vivo studies requiring a pharmacological agent capable of reversing, not just preventing, chemotherapy-induced mechanical allodynia. Evidence demonstrates that unlike its parent compound CBD, KLS-13019 provides statistically significant reversal of established pain behaviors in both mouse and rat paclitaxel-induced CIPN models [1]. This makes it an essential tool for investigating therapeutic interventions for existing neuropathic pain conditions, which CBD cannot model effectively.

GPR55-Specific Anti-Inflammatory Mechanisms

Utilize KLS-13019 as a highly selective chemical probe for dissecting GPR55-mediated pathways in neuroinflammation and neuroprotection. In contrast to CBD's broad and non-specific pharmacology, KLS-13019's anti-inflammatory actions are completely dependent on GPR55, as validated by siRNA knockdown studies [2]. This specificity is crucial for generating unambiguous mechanistic data in dorsal root ganglion or hippocampal culture models of CIPN and other neurodegenerative conditions.

Non-Opioid Analgesic Development

Incorporate KLS-13019 into drug discovery programs targeting non-opioid, orally bioavailable analgesics for neuropathic pain. Its demonstrated oral efficacy in reversing allodynia in rats [3], combined with its lack of activity at opioid receptors and unique ability to attenuate morphine reinforcement [4], positions it as a compelling lead-like molecule or positive control for next-generation pain therapeutics with a differentiated safety and abuse-liability profile.

Safety and Pharmacokinetic Profiling

Acquire KLS-13019 for use as a benchmark compound in ADME and safety pharmacology studies focused on improving the drug-like properties of cannabinoid scaffolds. Its rationally designed structure addresses the poor oral bioavailability and limited brain penetration of CBD [5]. Furthermore, its 5-fold lower intrinsic cytotoxicity compared to CBD [6] provides a wider in vitro safety window, making it suitable for long-term cellular assays and complex co-culture models where compound toxicity is a concern.

Application
Selection Property
Validation Focus
CIPN reversal model studies
Reversal-of-established-allodynia endpoint context
Mechanical allodynia reversal vs. prevention; GPR55-dependent response
GPR55-specific pathway interrogation
siRNA-validated GPR55 selectivity over CBD polypharmacology
GPR55-dependent anti-inflammatory marker reversal
Non-opioid pain pathway research
Absence of opioid receptor activity; morphine reinforcement attenuation
Opioid reinforcement model response; selectivity panel
Oral neuroprotection & PK profiling
Oral exposure and lower cytotoxicity in neuronal models
Oral bioavailability model validation; cytotoxicity TC50 comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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